molecular formula C11H18N4O B1437650 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1082137-86-7

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1437650
CAS No.: 1082137-86-7
M. Wt: 222.29 g/mol
InChI Key: ZAWICVHGOUMQIS-UHFFFAOYSA-N
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Description

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound features a piperazine ring substituted with a pyridine moiety and an ethanol group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridine Moiety: The piperazine ring is then reacted with a pyridine derivative, such as 3-chloropyridine, in the presence of a base like sodium hydride or potassium carbonate to form the desired pyridine-substituted piperazine.

    Introduction of the Ethanol Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the ethanol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-acetaldehyde or 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-acetic acid.

    Reduction: Formation of 2-[4-(3-Amino-2-piperidinyl)-1-piperazinyl]-1-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Amino-3-pyridinyl)-1-piperazinyl]-1-ethanol
  • 2-[4-(3-Amino-4-pyridinyl)-1-piperazinyl]-1-ethanol
  • 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-2-propanol

Uniqueness

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(3-aminopyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWICVHGOUMQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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